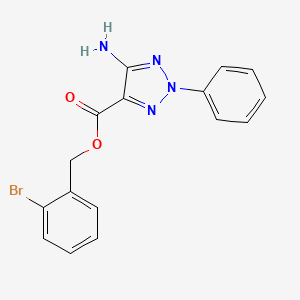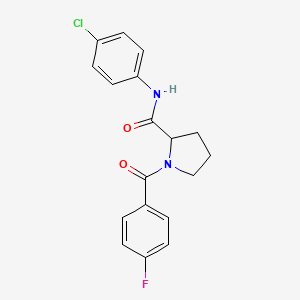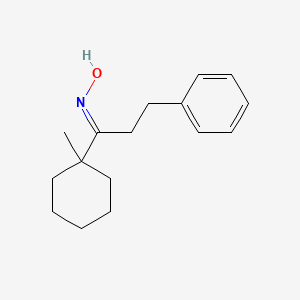
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate, also known as BBAPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBAPTC has been found to possess unique properties that make it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This inhibition leads to a reduction in the activity of these processes, which can result in the observed biological effects of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Biochemical and Physiological Effects:
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of certain antioxidant enzymes. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the expression of certain genes that are involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several advantages for use in laboratory experiments. It is easy to synthesize and has a high purity level. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is also stable under various conditions, making it suitable for a wide range of experiments. However, one limitation of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is that it is relatively new and has not been extensively studied in vivo.
Direcciones Futuras
There are several future directions for the study of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One potential application is in the development of new antibiotics. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new drugs to combat antibiotic-resistant bacteria and fungi. Additionally, 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate may have potential applications in the treatment of inflammation and cancer. Further studies are needed to fully understand the mechanisms of action of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate and its potential applications in scientific research.
Métodos De Síntesis
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-bromobenzyl bromide and 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base. The resulting product is a white crystalline powder with a high purity level.
Aplicaciones Científicas De Investigación
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the growth of certain bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(2-bromophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-13-9-5-4-6-11(13)10-23-16(22)14-15(18)20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFOJWGATTXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6037226.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6037229.png)

![(1S,9S)-11-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6037246.png)
![(1H-benzimidazol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B6037248.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6037252.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)

![2-allyl-5-{[(4-bromophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6037266.png)
![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B6037284.png)

![4-chloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B6037303.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)